1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole
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Overview
Description
1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole is a complex organic compound characterized by its unique structural features, including a propylsulfonyl group, a trifluoromethyl-substituted phenyl ring, and a dihydroimidazole core
Preparation Methods
The synthesis of 1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydroimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroimidazole ring.
Introduction of the Propylsulfonyl Group: This step is achieved through sulfonylation reactions, where a propylsulfonyl chloride is reacted with the dihydroimidazole intermediate.
Attachment of the Trifluoromethyl-Substituted Phenyl Ring: This step involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the trifluoromethyl-substituted phenyl group.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong acids or bases for cyclization, and various oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Mechanism of Action
The mechanism of action of 1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonyl and sulfanyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(propylsulfonyl)-2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazole include:
1-Phenylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole: Similar structure but with a phenyl group instead of a propyl group.
1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-imidazole: Lacks the dihydro component, leading to different chemical properties.
1-Propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydrothiazole: Contains a thiazole ring instead of an imidazole ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-propylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2S2/c1-2-8-23(20,21)19-7-6-18-13(19)22-10-11-4-3-5-12(9-11)14(15,16)17/h3-5,9H,2,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQPCSTZQFSBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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